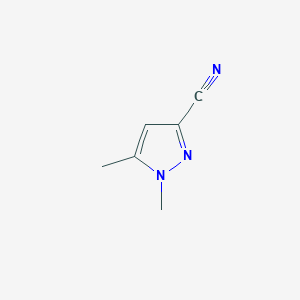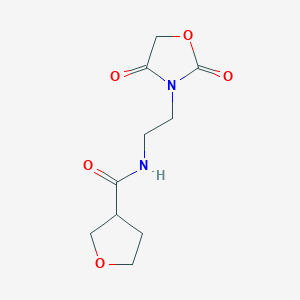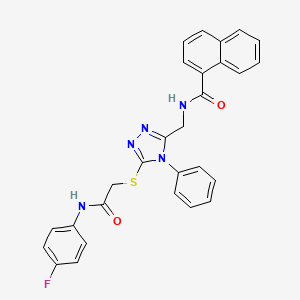
N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is substituted with a phenyl group, a thioether linkage to a 2-oxoethyl group, and a naphthamide group. The presence of the fluorophenyl group suggests that the compound might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, while the thioether linkage could be susceptible to oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the nature of its functional groups would influence properties like its solubility, melting point, and reactivity .Scientific Research Applications
Antibacterial Applications
Fluoroquinolones and Naphthyridones Derivatives
These compounds, including variations with fluoro groups and naphthyridone or quinolone cores, are significant for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies emphasize the importance of specific substitutions for enhancing antibacterial efficacy. For instance, compounds with a 1-(5-amino-2,4-difluorophenyl) group, among others, have shown remarkable antibacterial potency, indicating the critical role of fluorinated aromatic groups and their positioning in the molecular structure for antimicrobial activity (Kuramoto et al., 2003).
Antifungal and Antimicrobial Agents
Naphthyl Propionamide Derivatives
A series of naphthyl propionamide derivatives demonstrated significant antibacterial and antifungal activities. This underscores the potential of naphthyl-based structures in developing antimicrobial agents. The effectiveness of these compounds against various strains highlights the potential utility of incorporating naphthyl and similar heterocyclic components in designing new therapeutic agents (Helal et al., 2013).
Anticancer Activity
Novel Derivatives for Glioblastoma and Breast Cancer
Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, showing significant anticancer activity against human glioblastoma and breast cancer cell lines, highlight the potential of structurally complex molecules in oncology. The findings suggest that certain molecular frameworks, possibly including triazole and naphthyl moieties, can be effective against cancerous cells, offering a foundation for developing new therapeutic agents (Tumosienė et al., 2020).
Fluorescent Sensors and Optical Applications
Fluorescent Logic Gates
The development of fluorescent logic gates based on naphthalimide derivatives for potential applications in sensing technologies exemplifies the innovative use of complex organic molecules in creating responsive materials. These studies reveal the adaptability of such compounds in developing tools for probing cellular environments or creating responsive materials for technological applications (Gauci & Magri, 2022).
Future Directions
properties
IUPAC Name |
N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FN5O2S/c29-20-13-15-21(16-14-20)31-26(35)18-37-28-33-32-25(34(28)22-9-2-1-3-10-22)17-30-27(36)24-12-6-8-19-7-4-5-11-23(19)24/h1-16H,17-18H2,(H,30,36)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCYUIGTDLADJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

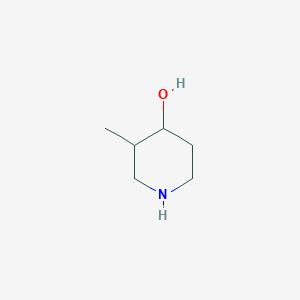
![1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2467222.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2467223.png)

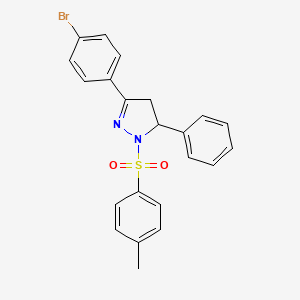
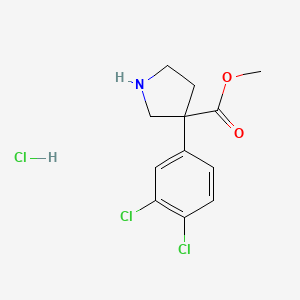

![3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide](/img/structure/B2467229.png)
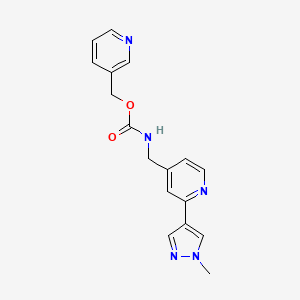
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2467234.png)
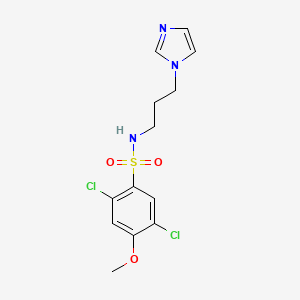
![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2467240.png)
